N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride (MBTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 267.73 g/mol. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and beta-secretase (BACE1). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 by N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride results in a decrease in inflammation. BACE1 is an enzyme that is involved in the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Inhibition of BACE1 by N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride results in a decrease in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride inhibits the activity of COX-2 and BACE1, as mentioned above. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has anti-tumor and anti-inflammatory effects, as well as the ability to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a range of applications such as medicine, agriculture, and materials science. One limitation of using N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride is its potential toxicity, as it has been shown to exhibit cytotoxic effects on some cell lines at high concentrations.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride. One area of research is the development of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride as a treatment for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the use of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride as a building block for the synthesis of functional materials is an area of research with significant potential for future development.
Synthesis Methods
The synthesis method of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride involves the reaction of 4-methoxybenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride as a hydrochloride salt. This method is relatively simple and has been optimized to produce high yields of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride.
Scientific Research Applications
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. In agriculture, N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been used as a herbicide and as a growth regulator for crops. In materials science, N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
properties
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11;/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXJHYLENEDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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